molecular formula C10H9FN2 B1275901 4-Amino-6-fluoro-2-methylquinoline CAS No. 288151-49-5

4-Amino-6-fluoro-2-methylquinoline

Cat. No. B1275901
M. Wt: 176.19 g/mol
InChI Key: PTJKTKQKAHCGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Amino-6-fluoro-2-methylquinoline is a fluorinated quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the amino group at the 4-position and the fluoro group at the 6-position, along with a methyl group at the 2-position, suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives can be achieved through various methods. One approach involves a silver-catalyzed intramolecular aminofluorination of alkyne, which provides an efficient way to synthesize various fluorinated isoquinolines . Another method includes the reaction of 9-fluoroacridizinium or 9-aminoacridizinium ions with primary alkyl amines, leading to the formation of 6-amino-3,4-dihydroisoquinolinium derivatives through a nucleophilic ring-opening followed by an aza Diels-Alder reaction . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 4-Amino-6-fluoro-2-methylquinoline.

Molecular Structure Analysis

The molecular structure of 4-aminoquinoline derivatives has been characterized by various spectroscopic techniques, including NMR and mass spectrometry . These techniques are crucial for confirming the structure of synthesized compounds, including the position of substituents on the quinoline ring. The molecular structure is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

4-Aminoquinoline derivatives can undergo chemical reactions that lead to the formation of various products with potential biological activities. For instance, the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines results in a series of 4-aminoquinoline derivatives . Additionally, the chemical oxidative polycondensation of 4-amino-2-methylquinoline with aromatic aldehydes leads to the formation of imine polymers, which exhibit interesting optical and electrochemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinoline derivatives have been explored through various analytical techniques. The synthesized compounds exhibit pronounced absorption and fluorescence properties, which are significant for their potential applications in imaging and sensing . The thermal stability of imine polymers derived from 4-amino-2-methylquinoline has been assessed using thermogravimetric analysis, with initial degradation temperatures ranging from 140-203°C . The optical and electrochemical band gaps of these polymers are lower than those of the monomers, indicating more conjugated structures . Additionally, the electrical conductivities of the polymers have been measured, providing insight into their potential use in electronic devices .

Biological Activity Analysis

The biological activity of 4-aminoquinoline derivatives has been evaluated in various studies. For instance, a series of these compounds have been tested for their cytotoxic effects on human breast tumor cell lines, with some showing potent activity . Furthermore, fluoroalkylated γ-lactams derived from 4-aminoquinoline have demonstrated significant in vitro antimalarial activity against Plasmodium falciparum clones, with low cytotoxicity against human cells . These findings suggest that 4-Amino-6-fluoro-2-methylquinoline could also possess valuable biological properties that warrant further investigation.

Scientific Research Applications

Fluorescence and Biochemistry

Quinoline derivatives, including those similar to 4-Amino-6-fluoro-2-methylquinoline, are recognized as efficient fluorophores and are extensively utilized in biochemistry and medicine for studying various biological systems. These compounds are of particular interest in DNA fluorophores research due to their fused aromatic systems containing heteroatoms, which makes them more sensitive and selective. Quinoline derivatives are also being explored for their potential as antioxidants and radioprotectors, making them significant in the realm of biochemical research and medical applications (Aleksanyan & Hambardzumyan, 2013).

Antibacterial Applications

In the field of antimicrobial research, fluoroquinolones, a class related to 4-Amino-6-fluoro-2-methylquinoline, show great promise as antibacterial agents. Studies have demonstrated that certain fluoroquinolones possess extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This includes a notably higher efficacy compared to existing antibiotics like trovafloxacin against clinical isolates of bacteria such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structural activity relationships of these compounds reveal that specific combinations of substituents contribute to their potent antibacterial activity (Kuramoto et al., 2003).

Chemosensors and Metal Ion Detection

Quinoline-based isomers, akin to 4-Amino-6-fluoro-2-methylquinoline, have been synthesized and studied for their fluorescence sensing properties. These compounds have shown remarkable abilities as dual fluorescence chemosensors for metal ions like Al3+ and Zn2+. The enhancement in emission intensity varies between the isomers, indicating different sensitivities and specificities. Such compounds offer potential applications in environmental monitoring and analytical chemistry for metal ion detection (Hazra et al., 2018).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety information includes pictograms GHS05,GHS07 and the signal word “Danger” is used . Precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

6-fluoro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJKTKQKAHCGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406219
Record name 4-Amino-6-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-fluoro-2-methylquinoline

CAS RN

288151-49-5
Record name 4-Amino-6-fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288151-49-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-fluoro-2-methylquinoline
Reactant of Route 2
4-Amino-6-fluoro-2-methylquinoline
Reactant of Route 3
4-Amino-6-fluoro-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
4-Amino-6-fluoro-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
4-Amino-6-fluoro-2-methylquinoline
Reactant of Route 6
4-Amino-6-fluoro-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.